Asb-14

2D-PAGE proteomics membrane protein extraction Xylella fastidiosa

Choose ASB-14 over CHAPS or ASB-16 for membrane protein extraction. Gram-negative bacterial proteomics reveals 221 spots vs. 72 (CHAPS). Its milder solubilization (Kb = 7,050 M⁻¹) preserves native protein-lipid interactions. Requires urea/thiourea buffer formulation for optimal recovery. Procure ASB-14 with thiourea to maximize hydrophobic protein yield. Ensure ≥97% purity for reproducible 2D-PAGE and NMR studies.

Molecular Formula C22H46N2O4S
Molecular Weight 434.7 g/mol
CAS No. 216667-08-2
Cat. No. B1228131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsb-14
CAS216667-08-2
Synonymsamidosulfobetaine-14
ASB-14
Molecular FormulaC22H46N2O4S
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28)
InChIKeyUTSXERRKRAEDOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASB-14 (CAS 216667-08-2) Technical Baseline and Compound Classification


ASB-14 (Amidosulfobetaine-14, CAS 216667-08-2) is a zwitterionic detergent classified as a linear alkylamidopropyl dimethylammoniopropanesulfonate with a C14 hydrophobic tail [1]. The compound exhibits a critical micelle concentration (CMC) of 8 mM at 25°C as measured by surface tension methods and a molecular weight of 434.68 g/mol . ASB-14 belongs to the amidosulfobetaine family of detergents, which are characterized by a sulfonate anionic group and a quaternary ammonium cationic group separated by a propyl spacer, providing a net neutral charge under typical working pH conditions [1]. The detergent is primarily utilized for the solubilization and extraction of membrane proteins for downstream proteomic analysis, particularly two-dimensional gel electrophoresis (2D-PAGE), where its chaotrope-compatible formulation enhances protein recovery from hydrophobic environments [2].

Why Generic Substitution Fails: Quantitative Differentiation of ASB-14 in Proteomics Applications


In-class zwitterionic detergents cannot be freely interchanged in membrane protein workflows due to substantial variation in critical micelle concentration (CMC), membrane binding affinity, and protein solubilization efficiency driven by differences in alkyl tail length and headgroup architecture [1]. For instance, ASB-14 and its C16 analog ASB-16 exhibit a 10-fold difference in CMC (100 µM vs. 10 µM by EPR), corresponding to a 2.2-fold difference in membrane binding constant (Kb = 7,050 M⁻¹ vs. 15,610 M⁻¹), which directly translates to differential protein extraction profiles and hemolytic activity [1]. Similarly, substitution of ASB-14 with traditional zwitterionic detergents such as CHAPS or nonionic detergents such as Triton X-100 results in markedly reduced membrane protein recovery, with ASB-14 resolving over three times more protein spots on 2D gels than CHAPS under comparable conditions [2]. These quantitative disparities underscore that detergent selection is not a matter of functional equivalence but rather a critical determinant of experimental outcome, necessitating evidence-based procurement decisions based on the specific physicochemical and performance characteristics of each detergent species [3].

ASB-14 Product-Specific Quantitative Evidence: Head-to-Head Comparator Analysis for Procurement Decisions


Membrane Protein Spot Resolution: ASB-14 vs. CHAPS and Triton X-100 in Bacterial Proteomics

In a comparative study evaluating detergent efficiency for membrane protein extraction from the phytopathogenic bacterium Xylella fastidiosa, ASB-14 resolved 221 distinct protein spots on 2D gels, compared to only 72 spots for CHAPS and 43 spots for Triton X-100 under identical experimental conditions [1]. Among the proteins identified from ASB-14-treated samples, 83% were confirmed as membrane proteins, and the theoretical solubilization efficiency for ASB-14 was estimated at 87% [1]. This represents a 3.1-fold increase in spot count relative to CHAPS and a 5.1-fold increase relative to Triton X-100, demonstrating superior membrane protein recovery.

2D-PAGE proteomics membrane protein extraction Xylella fastidiosa

Membrane Binding Affinity: ASB-14 vs. ASB-16 Quantitative Comparison

Electron paramagnetic resonance (EPR) and hemolytic assays on human erythrocyte membranes revealed that ASB-14 exhibits a membrane binding constant (Kb) of 7,050 M⁻¹, which is 2.2-fold lower than that of its C16 analog ASB-16 (Kb = 15,610 M⁻¹) [1]. Correspondingly, ASB-14 displays a 10-fold higher CMC (100 µM) compared to ASB-16 (10 µM) under the same conditions [1]. The effective detergent-to-lipid molar ratio for the onset of hemolysis (Re_sat) was determined to be 0.22 for ASB-14 versus 0.08 for ASB-16, further confirming its reduced membrane disruptive capacity at equivalent concentrations [1].

membrane solubilization hemolysis assay detergent-lipid interactions

Micelle Aggregation Number and Structural Characteristics: ASB-14 vs. ASB-16

Small-angle X-ray scattering (SAXS) experiments revealed that ASB-14 forms micelles with an aggregation number (N_agg) of 108 monomers per micelle at 25°C, compared to 168 monomers for ASB-16 [1]. The ellipsoidal micelle shape inferred from NMR anisotropy and NOESY data, combined with the lower aggregation number, indicates that ASB-14 micelles are physically smaller and structurally distinct from those of ASB-16 [1]. The compensatory temperature for enthalpy-entropy compensation during micellization was determined to be 311 K for ASB-14 versus 314 K for ASB-16, reflecting differences in the thermodynamics of self-assembly [1].

micelle characterization SAXS solution NMR spectroscopy

Formulation Compatibility: Urea-Thiourea Requirement for Optimal Solubilization

Vendor technical datasheets consistently report that optimal solubility of ASB-14 is achieved in buffer systems containing both urea and thiourea, and not in urea alone [1][2]. This formulation requirement is attributed to the synergistic chaotropic effect of the urea-thiourea mixture, which enhances the denaturation and solubilization of highly hydrophobic integral membrane proteins that are otherwise refractory to extraction in conventional urea-based lysis buffers [3]. While class-level inference suggests that longer-chain amidosulfobetaines (e.g., ASB-16) share this requirement, ASB-14's specific compatibility with urea-thiourea systems is a documented formulation parameter that distinguishes its optimal use conditions from those of non-zwitterionic or shorter-chain detergents.

chaotrope compatibility denaturing conditions 2D-PAGE sample preparation

Detection of Previously Undetected Membrane Proteins in 2D-PAGE Workflows

Multiple vendor datasheets and primary literature sources report that ASB-14 enables the solubilization and subsequent detection of membrane proteins that were previously undetected using conventional detergent systems [1][2]. The seminal study by Chevallet et al. (1998) demonstrated that among a panel of twelve newly synthesized zwitterionic detergents, amidosulfobetaines with C14-C16 alkyl tails—including ASB-14—proved most efficient for solubilizing membrane proteins that were otherwise lost during 2D electrophoresis [3]. While this evidence does not provide a direct quantitative comparator against a specific alternative, it establishes a class-level advantage over traditional detergents such as CHAPS and Triton X-100 in terms of expanding the detectable membrane proteome.

membrane proteomics low-abundance proteins 2D electrophoresis

ASB-14 Best Research and Industrial Application Scenarios Based on Quantitative Performance Evidence


Bacterial Membrane Proteomics and Host-Pathogen Interaction Studies

ASB-14 is the detergent of choice for extracting membrane proteins from Gram-negative bacteria such as Xylella fastidiosa for 2D-PAGE proteomic profiling. The detergent resolves 221 protein spots compared to 72 for CHAPS, with 83% of identified proteins confirmed as membrane-associated and an overall solubilization efficiency of 87% [4]. This application scenario is particularly relevant for agricultural biotechnology and phytopathology research where comprehensive coverage of bacterial membrane proteomes is required for virulence factor identification and host-pathogen interaction mapping.

Human Erythrocyte Membrane Studies Requiring Controlled Solubilization

When studying human erythrocyte membrane proteins, ASB-14 provides a milder solubilization profile compared to ASB-16, as evidenced by a 2.2-fold lower membrane binding constant (Kb = 7,050 M⁻¹ vs. 15,610 M⁻¹) and a 2.75-fold higher detergent-to-lipid ratio for hemolysis onset (Re_sat = 0.22 vs. 0.08) [4]. This controlled membrane disruption makes ASB-14 suitable for experiments where preservation of native protein-lipid interactions or avoidance of excessive hemolysis is critical, such as in studies of erythrocyte membrane skeleton integrity or lipid raft isolation.

Solution NMR Spectroscopy of Membrane Proteins

The micellar properties of ASB-14—specifically its aggregation number of 108 monomers and ellipsoidal micelle shape confirmed by SAXS and NMR anisotropy measurements [4]—render it suitable for solution NMR studies of membrane proteins. The smaller micelle size relative to ASB-16 (N_agg = 168) facilitates improved molecular tumbling rates and reduced line broadening, enhancing spectral resolution in NMR experiments. This application scenario is particularly relevant for structural biology laboratories requiring detergent systems that are compatible with high-resolution NMR data acquisition.

2D-PAGE Sample Preparation Using Urea-Thiourea Chaotrope Systems

ASB-14 achieves optimal solubilization performance in denaturing buffer systems containing both urea and thiourea, rather than urea alone [4][5]. This formulation requirement is critical for the extraction of highly hydrophobic integral membrane proteins that resist solubilization in conventional urea-based lysis buffers [6]. Laboratories developing 2D-PAGE protocols for membrane proteomics should procure ASB-14 in conjunction with thiourea to ensure maximal protein recovery, particularly when working with tissues or cell lines rich in transmembrane proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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